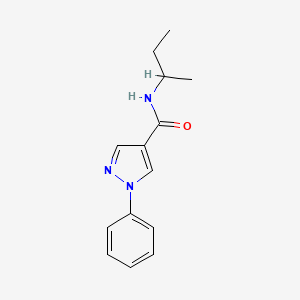![molecular formula C11H13N B14888138 (1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine is a chiral compound characterized by a unique spirocyclic structure. This compound features a cyclopropane ring fused to an indene moiety, with an amine group attached to the cyclopropane ring. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine typically involves the formation of the cyclopropane ring followed by the introduction of the amine group. One common method includes the cyclopropanation of an indene derivative using diazo compounds or carbenes. The reaction conditions often involve the use of metal catalysts such as rhodium or copper to facilitate the cyclopropanation process .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of continuous flow reactors to control reaction conditions more precisely and reduce side reactions. The choice of solvents, temperature, and pressure are critical parameters that can be adjusted to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2R)-2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemical effects in reactions .
Biology
Medicine
In medicinal chemistry, (1R,2R)-2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new polymers or as a catalyst in certain chemical processes .
Wirkmechanismus
The mechanism by which (1R,2R)-2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminocyclopropanecarboxylic Acid: Another cyclopropane-containing amino acid with significant biological activity.
2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid: A compound with similar structural features but different functional groups.
Uniqueness
(1R,2R)-2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine is unique due to its spirocyclic structure and specific stereochemistry. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H13N |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
(1'R,3R)-spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine |
InChI |
InChI=1S/C11H13N/c12-10-7-11(10)6-5-8-3-1-2-4-9(8)11/h1-4,10H,5-7,12H2/t10-,11-/m1/s1 |
InChI-Schlüssel |
SGGAHRNIDLQRJU-GHMZBOCLSA-N |
Isomerische SMILES |
C1C[C@@]2(C[C@H]2N)C3=CC=CC=C31 |
Kanonische SMILES |
C1CC2(CC2N)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


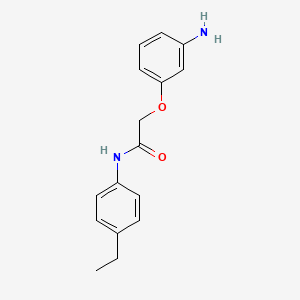
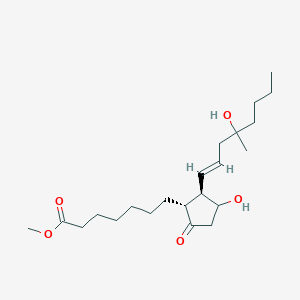
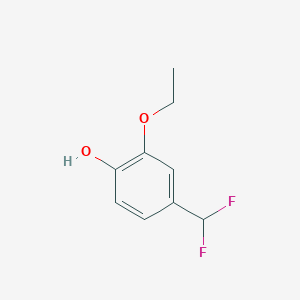

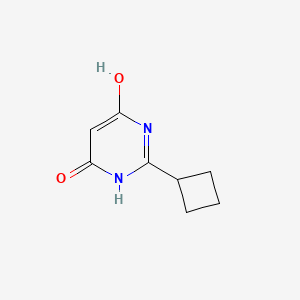
![6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888099.png)
![3,5,7-Trichlorothieno[3,2-b]pyridine](/img/structure/B14888105.png)
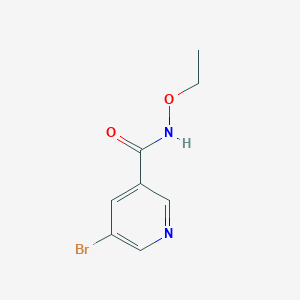
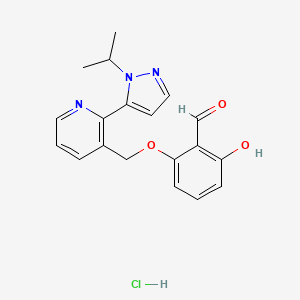
![(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14888115.png)
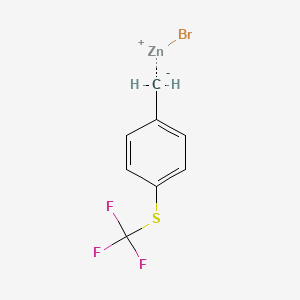
![(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2'-[1,3]dioxolan]-1(4H)-one](/img/structure/B14888139.png)
![8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14888142.png)
